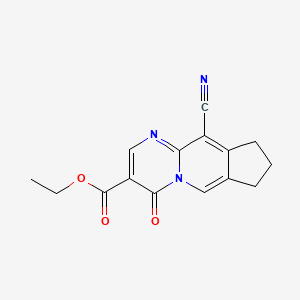

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester

Beschreibung

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused ring system combining cyclopentane, pyridine, and pyrimidine rings

Eigenschaften

CAS-Nummer |

88745-33-9 |

|---|---|

Molekularformel |

C15H13N3O3 |

Molekulargewicht |

283.28 g/mol |

IUPAC-Name |

ethyl 8-cyano-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate |

InChI |

InChI=1S/C15H13N3O3/c1-2-21-15(20)12-7-17-13-11(6-16)10-5-3-4-9(10)8-18(13)14(12)19/h7-8H,2-5H2,1H3 |

InChI-Schlüssel |

TZEOSBIKOSZPDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C2C(=C3CCCC3=CN2C1=O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,7,8,9-Tetrahydro-10-cyano-4-oxo-cyclopenta[4,5]pyrido[1,2-a]pyrimidin-3-carbonsäureethylester erfolgt typischerweise in mehreren Schritten. Eine gängige Methode umfasst die Kondensation geeigneter Ausgangsstoffe, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen. Beispielsweise ist die Kondensation von DMF-DMA an der Methylgruppe der Acetylgruppe, gefolgt von der Cyclisierung zur Bildung der Pyrido[2,3-d]pyrimidin-5-on-Struktur, ein wichtiger Schritt . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Cer(IV)-ammonium-nitrat (CAN) und Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.

Analyse Chemischer Reaktionen

Reaktionstypen

4,7,8,9-Tetrahydro-10-cyano-4-oxo-cyclopenta[4,5]pyrido[1,2-a]pyrimidin-3-carbonsäureethylester durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Cyanogruppen oder Estergruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: m-CPBA in einem organischen Lösungsmittel wie Dichlormethan (DCM).

Reduktion: LiAlH4 in wasserfreiem Ether.

Substitution: Verschiedene Nucleophile in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation mit m-CPBA zu Sulfoxiden führen, während die Reduktion mit LiAlH4 Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4,7,8,9-Tetrahydro-10-cyano-4-oxo-cyclopenta[4,5]pyrido[1,2-a]pyrimidin-3-carbonsäureethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Als PDE10A-Inhibitor bindet er beispielsweise an das aktive Zentrum des Enzyms und verhindert den Abbau von cyclischen Nucleotiden, wodurch die Signaltransduktionswege moduliert werden, die an neurodegenerativen Erkrankungen beteiligt sind.

Wirkmechanismus

The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating signal transduction pathways involved in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopentanopyrido[3’,2’4,5]thieno[3,2-d]pyrimidin: Diese Verbindung hat eine ähnliche kondensierte Ringstruktur und zeigt neurotrope Aktivität.

Pyrido[2,3-d]pyrimidin-5-on: Eine weitere strukturell verwandte Verbindung, die ähnliche Synthesewege und Reaktionen durchläuft.

Einzigartigkeit

4,7,8,9-Tetrahydro-10-cyano-4-oxo-cyclopenta[4,5]pyrido[1,2-a]pyrimidin-3-carbonsäureethylester ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials als PDE10A-Inhibitor einzigartig. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung in der medizinischen Chemie und Arzneimittelentwicklung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.